4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Overview
Description
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid is a complex organic compound with the molecular formula C18H17N3O3. This compound is characterized by its unique structure, which includes a pyrazinoindazole core fused with a benzoic acid moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid” are currently unknown
Mode of Action
It is synthesized via a base-mediated/metal-free approach, involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is a derivative of pyrazinoindolones , which suggests it might be involved in similar biochemical pathways as other pyrazinoindolones
Biochemical Analysis
Biochemical Properties
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with histone lysine methyltransferase EZH2, a key enzyme involved in gene expression regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation and survival, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound may cause liver toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . These effects on metabolic pathways are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
Uniqueness
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazinoindazole core is particularly noteworthy, as it can engage in a variety of interactions that similar compounds may not be capable of .
Properties
IUPAC Name |
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPZUZOKALSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130296 | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-08-6 | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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